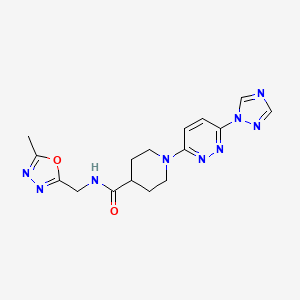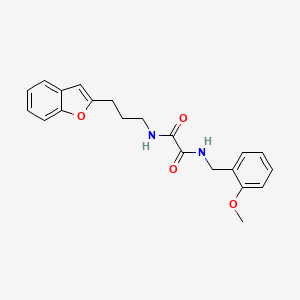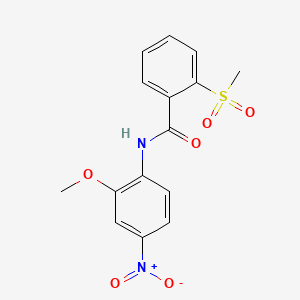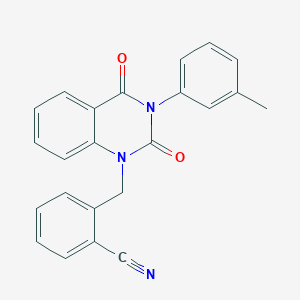![molecular formula C14H11F3N2O2 B2877750 1-(4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime CAS No. 338978-52-2](/img/structure/B2877750.png)
1-(4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and function of B cells and is involved in various signaling pathways.
Scientific Research Applications
Agrochemicals
TFMP derivatives are extensively used in the agrochemical industry for the protection of crops from pests. The introduction of fluazifop-butyl, a TFMP derivative, marked the beginning of the use of these compounds in the market. Since then, over 20 new TFMP-containing agrochemicals have been developed .
Pharmaceuticals
In the pharmaceutical industry , several TFMP derivatives are utilized. Five pharmaceutical products containing the TFMP moiety have been approved for the market, and numerous candidates are currently undergoing clinical trials. The biological activities of these derivatives are attributed to the combined effects of the fluorine atom and the pyridine ring .
Veterinary Medicine
TFMP derivatives have also found applications in veterinary medicine . Two veterinary products with the TFMP structure have been granted market approval, showcasing the versatility of this compound in animal health .
Organic Synthesis
The compound serves as an intermediate in organic synthesis , particularly in the creation of molecules with potential biological activity. Its structural motif is crucial in the development of new active ingredients for both agrochemical and pharmaceutical applications .
Material Science
In material science , TFMP derivatives could be explored for the development of functional materials, especially those requiring the unique characteristics of fluorinated compounds, such as increased stability and altered electronic properties .
Analytical Chemistry
Due to its distinct chemical properties, this compound can be used in analytical chemistry for the development of novel analytical methods, sensors, and reagents that benefit from the specificity and reactivity of the TFMP group .
Environmental Science
The environmental fate and transport of TFMP derivatives, including their biodegradation and persistence in various ecosystems, can be a significant area of research in environmental science .
Biochemistry
Finally, in biochemistry , the study of the interaction of TFMP derivatives with biological systems can provide insights into the molecular mechanisms of action and the potential for designing targeted therapies .
Mechanism of Action
Mode of Action
Based on the action of similar compounds, it can be inferred that it likely inhibits the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death.
Result of Action
Based on its likely mode of action, it can be inferred that the compound causes cell death by disrupting energy production .
properties
IUPAC Name |
(NE)-N-[1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-9(19-20)10-2-5-12(6-3-10)21-13-7-4-11(8-18-13)14(15,16)17/h2-8,20H,1H3/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHZZUFCHDOHIX-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2877667.png)


![8-(tert-butyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2877671.png)
![N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide](/img/structure/B2877672.png)







![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2877685.png)
![N-(2,5-dimethoxybenzyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B2877686.png)